2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide
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Overview
Description
2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehydes with amines, followed by reductive cyclization . Transition metal-catalyzed reactions, such as those involving copper or silver, are also employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives such as 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole and 2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole .
Uniqueness
What sets 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H14N4O |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(7-amino-4,5,6,7-tetrahydroindazol-2-yl)acetamide |
InChI |
InChI=1S/C9H14N4O/c10-7-3-1-2-6-4-13(5-8(11)14)12-9(6)7/h4,7H,1-3,5,10H2,(H2,11,14) |
InChI Key |
WPIRZJDMGIVRCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=NN(C=C2C1)CC(=O)N)N |
Origin of Product |
United States |
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